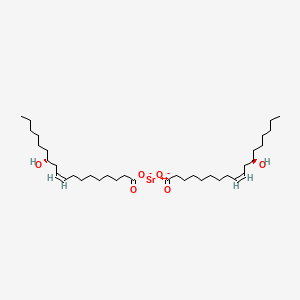
Strontium diricinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium diricinoleate is a chemical compound formed by the combination of strontium ions and ricinoleic acid Ricinoleic acid is a monounsaturated omega-9 fatty acid derived from castor oil
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Strontium diricinoleate can be synthesized through a reaction between strontium hydroxide and ricinoleic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows:
Sr(OH)2+2C18H34O3→Sr(C18H33O3)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where strontium hydroxide and ricinoleic acid are mixed under controlled conditions. The reaction mixture is heated to facilitate the reaction, and the product is then purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions: Strontium diricinoleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium carbonate and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form strontium metal and ricinoleic acid derivatives.
Substitution: The strontium ion in this compound can be substituted with other metal ions, leading to the formation of different metal ricinoleates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can facilitate substitution reactions.
Major Products:
Oxidation: Strontium carbonate and various organic oxidation products.
Reduction: Strontium metal and ricinoleic acid derivatives.
Substitution: Different metal ricinoleates depending on the substituting metal ion.
Aplicaciones Científicas De Investigación
Strontium diricinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a catalyst in certain chemical reactions.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent for bone-related disorders.
Industry: this compound is used in the production of lubricants, coatings, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of strontium diricinoleate involves the interaction of strontium ions with biological molecules. Strontium ions can replace calcium ions in bone tissue, leading to increased bone density and strength. The ricinoleic acid component may also contribute to anti-inflammatory and antimicrobial effects, enhancing the overall therapeutic potential of the compound.
Comparación Con Compuestos Similares
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action involving the replacement of calcium ions in bone tissue.
Strontium citrate: Another strontium compound used for bone health, with similar applications but different chemical properties.
Strontium chloride: Commonly used in pyrotechnics and as a precursor for other strontium compounds.
Uniqueness: Strontium diricinoleate is unique due to the presence of ricinoleic acid, which imparts additional biological activities such as anti-inflammatory and antimicrobial effects. This makes it a promising candidate for various medical and industrial applications.
Propiedades
Número CAS |
74563-70-5 |
|---|---|
Fórmula molecular |
C36H66O6Sr |
Peso molecular |
682.5 g/mol |
Nombre IUPAC |
strontium;(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.Sr/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |
Clave InChI |
QVFDRFNFMDYLGL-GNNYBVKZSA-L |
SMILES isomérico |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Sr+2] |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)
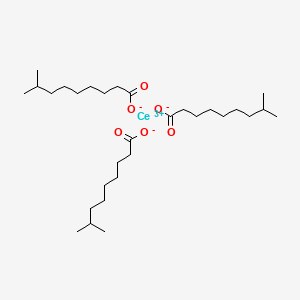
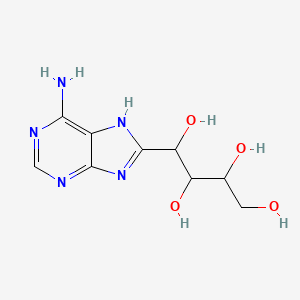
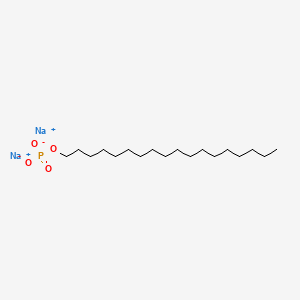
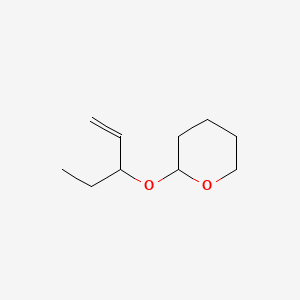

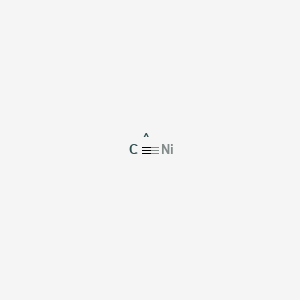
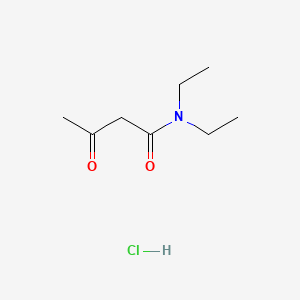

![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)
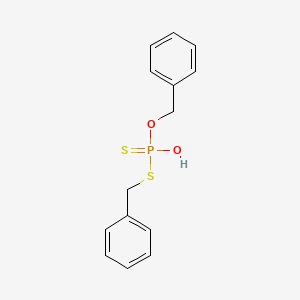
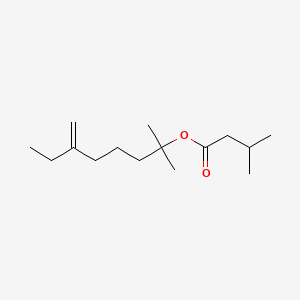
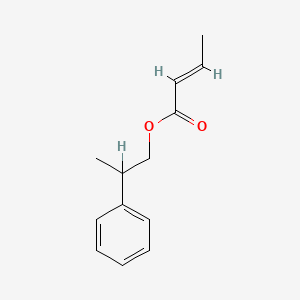
![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
